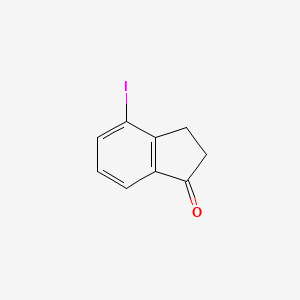

2,3-二氢-4-碘代茚-1-酮

描述

2,3-Dihydro-4-iodoinden-1-one is a useful research compound. Its molecular formula is C9H7IO and its molecular weight is 258.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dihydro-4-iodoinden-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydro-4-iodoinden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-4-iodoinden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成策略及应用

2,3-二氢-4-碘代茚-1-酮是茚满-1,3-二酮的衍生物,茚满-1,3-二酮是一种通用的构建块,应用于多种领域 . 它是化学中最常用的骨架之一 . 该结构的衍生物在各个研究领域都有应用 .

药物化学

茚满-1,3-二酮,是2,3-二氢-4-碘代茚-1-酮的近似物,通常与生物活性化合物的设计相关联 . 该领域中最相关的例子无疑是多奈哌齐,它仍然用于治疗阿尔茨海默病 ,或利托那韦,用于治疗艾滋病 .

有机电子

茚满-1,3-二酮也是一种电子受体,广泛用于设计用于太阳能电池应用的染料 . 鉴于结构相似性,2,3-二氢-4-碘代茚-1-酮可用于类似的应用中。

光聚合

茚满-1,3-二酮用作聚合的光引发剂 . 2,3-二氢-4-碘代茚-1-酮作为衍生物,可以用于类似的应用中。

光学传感

茚满-1,3-二酮在光学传感中得到应用 . 鉴于结构相似性,2,3-二氢-4-碘代茚-1-酮可用于类似的应用中。

非线性光学 (NLO) 应用

茚满-1,3-二酮用于非线性光学 (NLO) 应用 . 2,3-二氢-4-碘代茚-1-酮作为衍生物,可以用于类似的应用中。

脱羰基环加成

通过铑(I) 催化的直接碳-碳键裂解,1H-茚-1,2,3-三酮和降冰片烯的[5+2-2]脱羰基环加成合成了2,3-二氢-1H-茚-1-酮衍生物 . 这表明2,3-二氢-4-碘代茚-1-酮可用于类似的化学反应。

作用机制

Target of Action

The primary targets of 2,3-Dihydro-4-iodoinden-1-one It’s known that indole derivatives, which include 2,3-dihydro-4-iodoinden-1-one, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .

Mode of Action

The exact mode of action of 2,3-Dihydro-4-iodoinden-1-one Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

The biochemical pathways affected by 2,3-Dihydro-4-iodoinden-1-one Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

The molecular and cellular effects of 2,3-Dihydro-4-iodoinden-1-one Given that indole derivatives are known to have a broad range of biological activities , it’s likely that the effects of 2,3-Dihydro-4-iodoinden-1-one would be diverse and context-dependent.

生物活性

Overview

2,3-Dihydro-4-iodoinden-1-one (CAS Number: 60899-33-4) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the indanone family and is characterized by the presence of an iodine atom at the 4-position. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The molecular formula of 2,3-Dihydro-4-iodoinden-1-one is C9H7IO, and its structure can be represented as follows:

The biological activity of 2,3-Dihydro-4-iodoinden-1-one is primarily attributed to its ability to interact with specific proteins and enzymes. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets. The presence of the carbonyl group allows for hydrogen bonding interactions, which can modulate enzyme activity or receptor function.

Biological Activities

Research has indicated several potential biological activities associated with 2,3-Dihydro-4-iodoinden-1-one:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of 2,3-Dihydro-4-iodoinden-1-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that 2,3-Dihydro-4-iodoinden-1-one reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential role in treating inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

A series of assays were conducted on human cancer cell lines (e.g., MCF-7 and HeLa) showing that treatment with varying concentrations of the compound led to significant cell death, with IC50 values suggesting potent anticancer properties.

Research Findings

Recent research highlights the need for further exploration into the pharmacokinetics and detailed mechanisms of action of 2,3-Dihydro-4-iodoinden-1-one. Understanding these aspects will be crucial for its development as a therapeutic agent.

属性

IUPAC Name |

4-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAUMFDMSJNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600073 | |

| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60899-33-4 | |

| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60899-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。